molecular formula C6H14ClNO B11748225 (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride

Cat. No.: B11748225
M. Wt: 151.63 g/mol
InChI Key: YNOXNFMGWKAPBC-UHFFFAOYSA-M
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Description

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride is a quaternary ammonium compound with a unique structure that includes a hydroxyprop-1-en-1-yl group attached to a trimethylazanium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride typically involves the reaction of trimethylamine with 3-chloroprop-1-en-1-ol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or methanol, with the addition of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (3-Oxoprop-1-en-1-yl)trimethylazanium chloride.

    Reduction: Formation of (3-Hydroxypropyl)trimethylazanium chloride.

    Substitution: Formation of (3-Hydroxyprop-1-en-1-yl)trimethylazanium hydroxide or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.

Biology

In biological research, this compound is utilized for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in the development of disinfectants and antiseptics.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Industry

Industrially, this compound is used in the production of surfactants and detergents. Its amphiphilic nature allows it to reduce surface tension and improve the cleaning efficiency of various formulations.

Mechanism of Action

The mechanism of action of (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride involves its interaction with cell membranes. The positively charged trimethylazanium ion disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxypropyl)trimethylazanium chloride
  • (3-Oxoprop-1-en-1-yl)trimethylazanium chloride
  • (3-Hydroxyprop-1-en-1-yl)triethylazanium chloride

Uniqueness

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride stands out due to its unique combination of a hydroxyprop-1-en-1-yl group and a trimethylazanium ion. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and the ability to form stable complexes with various drugs.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-hydroxyprop-1-enyl(trimethyl)azanium;chloride

InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1

InChI Key

YNOXNFMGWKAPBC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C=CCO.[Cl-]

Origin of Product

United States

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